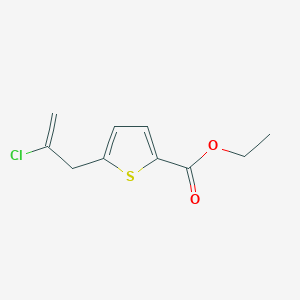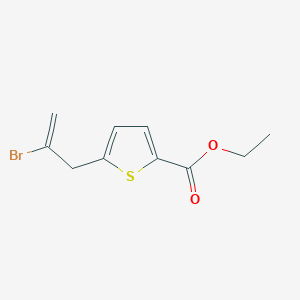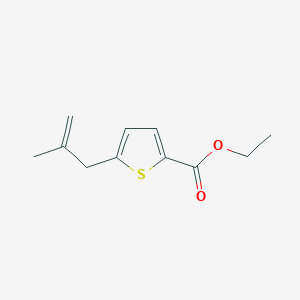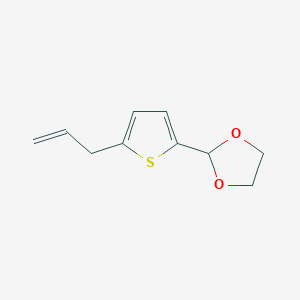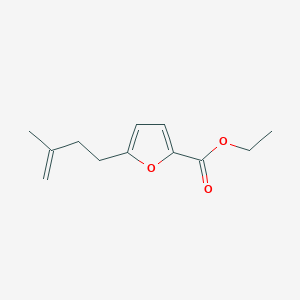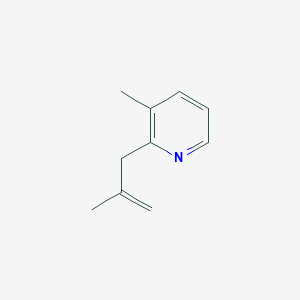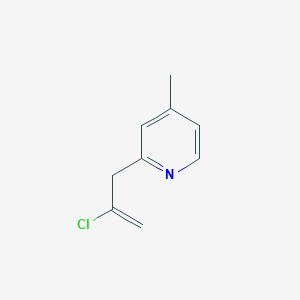
2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene
描述
2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It is a derivative of pyridine and has been synthesized using different methods.
作用机制
The mechanism of action of 2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene involves the inhibition of the enzyme DNA topoisomerase II. This enzyme is responsible for the proper functioning of DNA by regulating its structure and organization. By inhibiting this enzyme, this compound disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the activation of NF-κB, a protein that plays a crucial role in the development of cancer. Additionally, this compound has been found to have anti-inflammatory properties, which can be useful in treating inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of using 2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene in lab experiments is its ability to induce apoptosis in cancer cells. This property makes it a potential candidate for developing anticancer drugs. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can be toxic to normal cells, leading to adverse effects. Therefore, further research is needed to determine its safety and efficacy.
未来方向
There are several future directions for the research on 2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene. One of the significant directions is to develop more potent derivatives of the compound that can selectively target cancer cells while sparing normal cells. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo. Moreover, research can be conducted to explore the potential applications of this compound in other fields, such as agriculture and material science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It can be synthesized using different methods and has been found to have anticancer properties by inducing apoptosis in cancer cells. However, further research is needed to determine its safety and efficacy. The future directions for research on this compound include developing more potent derivatives, determining its safety and efficacy in vivo, and exploring its potential applications in other fields.
科学研究应用
2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene has been studied extensively for its potential applications in various fields. One of the significant applications is in the field of medicine, where it has been found to have anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This property makes it a potential candidate for developing anticancer drugs.
属性
IUPAC Name |
2-(2-chloroprop-2-enyl)-6-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(10)6-8-4-3-5-9(11-8)12-2/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJDDLYSBBWBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256939 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951886-72-9 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-6-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




